Cas no 240115-76-8 (2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate)

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate is a heterocyclic ester compound featuring a 1,3,4-oxadiazole moiety linked to a phenyl ring and esterified with 3-methylbenzoic acid. This structure imparts unique chemical properties, including enhanced stability and potential reactivity in organic synthesis. The presence of the oxadiazole ring contributes to its utility as a building block in pharmaceuticals, agrochemicals, and materials science. Its aromatic and heterocyclic components may facilitate interactions in catalytic or binding applications. The compound’s well-defined molecular architecture allows for precise modifications, making it valuable for research in medicinal chemistry and functional material development. Suitable for controlled reactions, it offers a versatile intermediate for specialized synthetic pathways.
2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate structure
240115-76-8 structure
Product Name:2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate
CAS No:240115-76-8
MF:
MW:
CID:4642496
Update Time:2025-06-12

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3,4-OXADIAZOL-2-YL)PHENYL 3-METHYLBENZENECARBOXYLATE
    • Benzoic acid, 3-methyl-, 2-(1,3,4-oxadiazol-2-yl)phenyl ester
    • 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O140635-0.5mg
2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate
240115-76-8
0.5mg
$ 50.00 2022-06-03
TRC
O140635-1mg
2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate
240115-76-8
1mg
$ 80.00 2022-06-03
TRC
O140635-2.5mg
2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate
240115-76-8
2.5mg
$ 155.00 2022-06-03
A2B Chem LLC
AI69080-1mg
2-(1,3,4-oxadiazol-2-yl)phenyl 3-methylbenzoate
240115-76-8 >90%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI69080-5mg
2-(1,3,4-oxadiazol-2-yl)phenyl 3-methylbenzoate
240115-76-8 >90%
5mg
$214.00 2024-04-20
A2B Chem LLC
AI69080-10mg
2-(1,3,4-oxadiazol-2-yl)phenyl 3-methylbenzoate
240115-76-8 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI69080-500mg
2-(1,3,4-oxadiazol-2-yl)phenyl 3-methylbenzoate
240115-76-8 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI69080-1g
2-(1,3,4-oxadiazol-2-yl)phenyl 3-methylbenzoate
240115-76-8 >90%
1g
$1295.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00845542-1g
2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzoate
240115-76-8 90%
1g
¥4193.0 2023-03-20

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate Related Literature

Additional information on 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate

Introduction to 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate (CAS No. 240115-76-8)

2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 240115-76-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural motif of this molecule combines a phenyl ring with a 3-methylbenzoate moiety linked to an oxadiazole ring, creating a framework that is both structurally complex and biologically intriguing.

The oxadiazole core is a heterocyclic compound characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. This structural feature imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for drug design. In particular, oxadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the phenyl group in 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate further enhances its potential by contributing to hydrophobic interactions and influencing its binding affinity to biological targets.

The 3-methylbenzenecarboxylate moiety adds another layer of functionality to the molecule. This ester group not only influences the solubility and metabolic stability of the compound but also provides a site for further chemical modifications. Such modifications can be tailored to optimize pharmacokinetic properties or to enhance specific biological activities. The combination of these structural elements makes 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate a promising candidate for further investigation in drug discovery programs.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the oxadiazole ring interacts favorably with certain enzyme active sites, particularly those involved in metabolic pathways relevant to inflammation and cancer. The phenyl group and the 3-methylbenzenecarboxylate moiety are positioned strategically to engage in hydrophobic interactions and hydrogen bonding, respectively, which are critical for achieving high binding affinity.

In vitro studies have demonstrated that 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate exhibits notable inhibitory activity against several key enzymes implicated in disease pathways. For instance, preliminary data indicate that this compound may inhibit cyclooxygenase (COX)-2, an enzyme central to the inflammatory response. Additionally, its ability to modulate kinases involved in cell proliferation has been observed in early-phase experiments. These findings align with the growing interest in oxadiazole derivatives as scaffolds for developing novel therapeutics.

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key reactions such as condensation, cyclization, and esterification, each requiring precise control to ensure high yield and purity. Advanced synthetic techniques have been employed to streamline these processes, making it feasible to produce sufficient quantities for both preclinical studies and potential industrial applications.

One of the most compelling aspects of this compound is its potential for further derivatization. By introducing additional functional groups or altering the substitution patterns on the aromatic rings, researchers can fine-tune its biological profile. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is often necessary to achieve desired pharmacological effects while minimizing side effects.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like oxadiazoles in drug development. Their unique structural features often translate into favorable pharmacokinetic properties and reduced toxicity profiles compared to traditional small molecules. As a result, compounds such as 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate are being prioritized for further investigation by academic researchers and pharmaceutical companies alike.

Future research directions may include exploring the compound's efficacy in animal models of human diseases. Such studies would provide valuable insights into its therapeutic potential and help identify any limitations or adverse effects associated with its use. Additionally, investigating its mechanism of action at a molecular level could uncover new targets for drug development or reveal unexpected interactions that could be exploited therapeutically.

The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. 2-(1,3,4-Oxadiazol-2-yl)phenyl 3-methylbenzenecarboxylate, with its promising profile and synthetic accessibility, represents an exciting opportunity for such collaborative efforts. By leveraging cutting-edge research methodologies and fostering international cooperation within the scientific community, this compound could one day contribute to significant advancements in medicine.

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